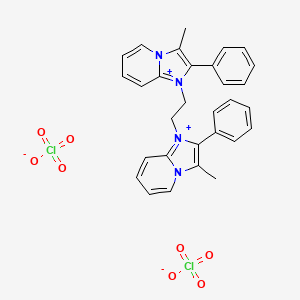
3-(((3-Carboxyphenyl)sulfonyl)thio)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((3-Carboxyphenyl)sulfonyl)thio)benzoic acid is a chemical compound with the molecular formula C14H10O6S2 and a molecular weight of 338.356 g/mol . It is also known by its systematic name, benzoic acid, m-thiosulfo-, S-m-carboxyphenyl ester . This compound is characterized by the presence of a sulfonyl group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((3-Carboxyphenyl)sulfonyl)thio)benzoic acid typically involves the reaction of benzoic acid derivatives with sulfonyl chlorides and thiols under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
3-(((3-Carboxyphenyl)sulfonyl)thio)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
3-(((3-Carboxyphenyl)sulfonyl)thio)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(((3-Carboxyphenyl)sulfonyl)thio)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with target molecules, modulating their function .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler analog without the sulfonyl and thiol groups.
Sulfonyl benzoic acids: Compounds with similar sulfonyl groups but different substituents.
Thio benzoic acids: Compounds with thiol groups but lacking the sulfonyl group.
Uniqueness
3-(((3-Carboxyphenyl)sulfonyl)thio)benzoic acid is unique due to the presence of both sulfonyl and thiol groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a broader range of chemical reactions and interact with diverse biological targets compared to its simpler analogs .
Properties
CAS No. |
1234-18-0 |
|---|---|
Molecular Formula |
C14H10O6S2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-(3-carboxyphenyl)sulfonylsulfanylbenzoic acid |
InChI |
InChI=1S/C14H10O6S2/c15-13(16)9-3-1-5-11(7-9)21-22(19,20)12-6-2-4-10(8-12)14(17)18/h1-8H,(H,15,16)(H,17,18) |
InChI Key |
ZLXBDOQCIJHJQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)SS(=O)(=O)C2=CC=CC(=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12788422.png)





![2-hydroxypropane-1,2,3-tricarboxylic acid;(9E)-15-(2-pyrrolidin-1-ylethoxy)-7,12,26-trioxa-19,21,24-triazatetracyclo[18.3.1.12,5.114,18]hexacosa-1(24),2,4,9,14,16,18(25),20,22-nonaene](/img/structure/B12788472.png)
![3-Amino-6,7-dihydroimidazo[1,5-a]pyridin-1(5H)-one](/img/structure/B12788480.png)
